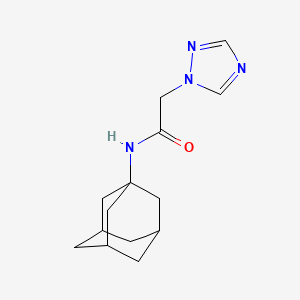
N-(4-Chlorobenzyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobenzyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic compound that belongs to the family of cycloalkylcarboxamides. It is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily found in the brain. CB-13 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and disorders.
作用機序
N-(4-Chlorobenzyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain. The activation of CB1 receptors by N-(4-Chlorobenzyl)cyclobutanecarboxamide leads to the inhibition of neurotransmitter release, resulting in the reduction of pain, anxiety, and depression. N-(4-Chlorobenzyl)cyclobutanecarboxamide also activates the reward pathway in the brain, which is responsible for the reinforcing effects of drugs of abuse. This makes N-(4-Chlorobenzyl)cyclobutanecarboxamide a potential candidate for the treatment of drug addiction.
Biochemical and Physiological Effects:
N-(4-Chlorobenzyl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, decrease anxiety and depression, and reduce drug-seeking behavior in animal models of addiction. N-(4-Chlorobenzyl)cyclobutanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(4-Chlorobenzyl)cyclobutanecarboxamide is its potent and selective activation of the CB1 receptor, which makes it a valuable tool for studying the role of the CB1 receptor in various diseases and disorders. However, N-(4-Chlorobenzyl)cyclobutanecarboxamide has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. Additionally, N-(4-Chlorobenzyl)cyclobutanecarboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(4-Chlorobenzyl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective CB1 receptor agonists that have a longer half-life and better pharmacokinetic properties. Another direction is the study of N-(4-Chlorobenzyl)cyclobutanecarboxamide in human clinical trials to determine its safety and efficacy in the treatment of various diseases and disorders. Additionally, the role of the CB1 receptor in various physiological processes such as appetite regulation and energy metabolism could be further explored using N-(4-Chlorobenzyl)cyclobutanecarboxamide as a tool.
合成法
N-(4-Chlorobenzyl)cyclobutanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(4-Chlorobenzyl)cyclobutanecarboxamide.
科学的研究の応用
N-(4-Chlorobenzyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various diseases and disorders such as pain, anxiety, depression, and addiction. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. N-(4-Chlorobenzyl)cyclobutanecarboxamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(4-Chlorobenzyl)cyclobutanecarboxamide has been studied for its potential use in the treatment of drug addiction, particularly for opioids and cocaine.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-4-9(5-7-11)8-14-12(15)10-2-1-3-10/h4-7,10H,1-3,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXUANSKJTFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)